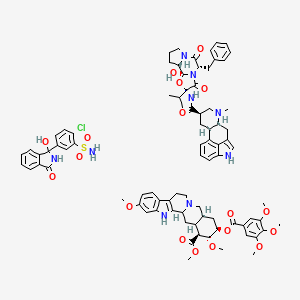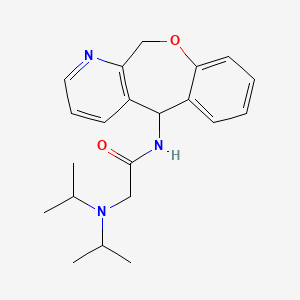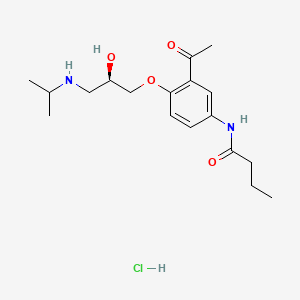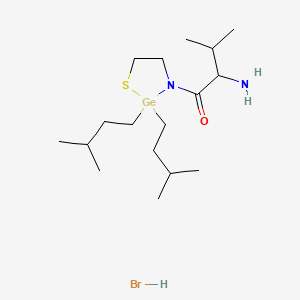
5-Chloro-1-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone is a synthetic organic compound that belongs to the class of indolinone derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate aniline derivative with a carbonyl compound.
Introduction of the Oxadiazole Moiety: The 1,3,4-oxadiazole ring can be introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Final Assembly: The final compound is obtained by coupling the indolinone core with the oxadiazole moiety under suitable reaction conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indolinone core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted indolinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
The compound may have potential therapeutic applications, such as in the development of anti-cancer or anti-inflammatory drugs.
Industry
In the industrial sector, the compound can be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 5-Chloro-1-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-1-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone: Known for its unique combination of indolinone and oxadiazole moieties.
Indolinone Derivatives: Compounds with similar indolinone cores but different substituents.
Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different core structures.
Eigenschaften
| 84640-88-0 | |
Molekularformel |
C17H11ClN4O2 |
Molekulargewicht |
338.7 g/mol |
IUPAC-Name |
(3E)-5-chloro-1-methyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]indol-2-one |
InChI |
InChI=1S/C17H11ClN4O2/c1-22-13-8-7-11(18)9-12(13)14(16(22)23)19-17-21-20-15(24-17)10-5-3-2-4-6-10/h2-9H,1H3/b19-14+ |
InChI-Schlüssel |
ONYZKFYEFZORCS-XMHGGMMESA-N |
Isomerische SMILES |
CN1C2=C(C=C(C=C2)Cl)/C(=N\C3=NN=C(O3)C4=CC=CC=C4)/C1=O |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC3=NN=C(O3)C4=CC=CC=C4)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






